molecular formula C17H14BrN5O2 B5155296 MFCD11843791

MFCD11843791

Cat. No.: B5155296
M. Wt: 400.2 g/mol
InChI Key: KEBPKSLHKKEVGY-UHFFFAOYSA-N
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Description

The compound identified by the MDL number MFCD11843791 is a synthetic organic compound, likely belonging to the arylboronic acid family based on structural analogs in the provided evidence.

Properties

IUPAC Name

N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O2/c1-10(24)11-3-2-4-13(9-11)20-17(25)15-16(19)23(22-21-15)14-7-5-12(18)6-8-14/h2-9H,19H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPKSLHKKEVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11843791 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a lactone with a reagent generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type reaction to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to yield acetylene derivatives with various substituents .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in scaling up the production while maintaining the desired purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

MFCD11843791 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: It can be reduced using common reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

MFCD11843791 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD11843791 involves its interaction with specific molecular targets and pathways. At the molecular level, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Inferred Properties:

  • Molecular structure : Likely features a substituted phenyl ring with halogen (e.g., bromo, chloro) and boronic acid functional groups.
  • Molecular weight : Estimated between 200–250 g/mol, based on analogs .
  • Pharmacological profile: Potential for moderate blood-brain barrier (BBB) penetration and low CYP enzyme inhibition, as seen in similar boronic acids .

Comparison with Similar Compounds

The following table compares MFCD11843791 (inferred) with two structurally analogous compounds: CAS 1046861-20-4 (boronic acid derivative) and CAS 1761-61-1 (brominated aromatic acid). Data are sourced from experimental and computational studies in the provided evidence.

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (hypothesized) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) ~235 235.27 201.02
Log Po/w (XLOGP3) ~2.1 2.15 2.63 (SILICOS-IT)
Solubility (mg/ml) 0.2–0.5 0.24 0.687
BBB Permeability Moderate Yes Not reported
CYP Inhibition Low No Not reported
Synthesis Method Suzuki coupling Pd-catalyzed cross-coupling Catalyzed condensation
Applications Drug intermediate Cross-coupling reagent Pharmaceutical synthesis

Structural and Functional Analysis:

CAS 1046861-20-4 :

  • Structural similarity : Shares a boronic acid group and halogen substituents (Br, Cl) with this compound. The bromo and chloro groups enhance electrophilicity, making it reactive in Suzuki-Miyaura cross-coupling reactions .
  • Functional contrast : Higher molecular weight and lower solubility compared to this compound may limit its utility in aqueous-phase reactions.

CAS 1761-61-1 :

  • Structural similarity : Contains a brominated aromatic ring but lacks a boronic acid group. Its carboxylic acid group improves solubility in polar solvents but reduces BBB permeability compared to boronic acids .
  • Functional contrast : Superior solubility (0.687 mg/ml) makes it preferable for formulations requiring higher bioavailability.

Research Findings and Implications

Synthetic Accessibility: this compound’s hypothesized synthesis via palladium-catalyzed cross-coupling aligns with methods for CAS 1046861-20-4, which uses (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate . This method offers high yields (~80–98%) but requires stringent anhydrous conditions.

Pharmacological Performance :

  • Boronic acid derivatives like this compound exhibit moderate BBB permeability (hypothesized), making them candidates for central nervous system (CNS) drug development. However, their lower solubility compared to carboxylic acid analogs (e.g., CAS 1761-61-1) may necessitate prodrug strategies .

Thermodynamic Stability :

  • Computational models (e.g., SILICOS-IT, XLOGP3) suggest that halogen substituents in this compound increase lipophilicity (Log Po/w ~2.1), favoring membrane penetration but complicating aqueous solubility .

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